BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Chemical Properties
and Structure of OM-163

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OM 163

Cat. No.: B1174827

Disclaimer: Direct, comprehensive chemical and structural data for the immunomodulator OM-
163 is not readily available in the public domain. This guide has been constructed by leveraging
detailed information on OM-174, a closely related and well-characterized triacyl lipid A
analogue developed by the same pharmaceutical company, OM Pharma. The data presented
for OM-174 is considered a strong surrogate for understanding the core chemical and physical
properties of OM-163.

Introduction to OM-163 and its Analogue OM-174

OM-163 is an immunomodulatory compound identified as a lipid A mimetic. It is part of a class
of molecules designed to interact with the innate immune system, primarily through Toll-like
receptors (TLRs). Due to the limited availability of specific data for OM-163, this technical guide
focuses on the extensively studied analogue, OM-174. OM-174 is a triacylated lipid A partial
structure that has been investigated for its physicochemical properties and biological activities,
including its potential in cancer immunotherapy.[1][2] Like other lipid A analogues, its
mechanism of action is tied to its ability to trigger immune responses through TLR signaling.

Chemical Structure

While the exact structure of OM-163 is not publicly disclosed, the general structure of lipid A,
from which it is derived, consists of a bisphosphorylated disaccharide of glucosamine that is
decorated with multiple fatty acid chains. The number and length of these acyl chains are
critical determinants of the molecule's biological activity.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1174827?utm_src=pdf-interest
http://hasyweb.desy.de/science/annual_reports/1999_report/part2/contrib/73/465.pdf
https://pubmed.ncbi.nlm.nih.gov/10824125/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

OM-174, a triacyl lipid A partial structure, is characterized by having three fatty acid chains.
This is in contrast to the more potent endotoxic hexaacyl lipid A found in E. coli. The reduced
acylation is a common strategy in the design of lipid A analogues to mitigate toxicity while
retaining immunomodulatory effects.

Physicochemical Properties

The physicochemical characteristics of lipid A analogues are crucial for their biological function,
influencing their aggregation in aqueous solutions, their ability to interact with binding proteins,
and their presentation to cell surface receptors. The following data for OM-174 provides insight
into these properties.
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Property Value (for OM-174) Significance

The low transition temperature

- from a gel to a liquid-crystalline
Phase Transition Temperature

0°C phase indicates high fluidity of
(Te)

the acyl chains at physiological
temperature (37 °C).[1][2][3]

This measurement provides an
indication of the space a single
0.78 £ 0.04 nm?2 (at 30 molecule occupies in a lipid
Molecular Area o
mN-m~1) monolayer, which is relevant
for its interaction with cell

membranes.[2][3]

In aqueous solutions under
near-physiological conditions,
OM-174 forms cylindrical
Aggregate Structure Micellar HI structure micelles where the lipid
backbones are on the surface
and the acyl chains are
directed inward.[1][2][3]

Comparative Biological Activity of OM-174

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


http://hasyweb.desy.de/science/annual_reports/1999_report/part2/contrib/73/465.pdf
https://pubmed.ncbi.nlm.nih.gov/10824125/
https://agris.fao.org/search/en/providers/122535/records/65df9f3f4c5aef494fe3ab38
https://pubmed.ncbi.nlm.nih.gov/10824125/
https://agris.fao.org/search/en/providers/122535/records/65df9f3f4c5aef494fe3ab38
http://hasyweb.desy.de/science/annual_reports/1999_report/part2/contrib/73/465.pdf
https://pubmed.ncbi.nlm.nih.gov/10824125/
https://agris.fao.org/search/en/providers/122535/records/65df9f3f4c5aef494fe3ab38
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Assay

Activity of OM-174 relative
to Hexaacyl Lipid A

Implication

Limulus Amebocyte Lysate
(LAL) Assay

>105-fold less active

Indicates significantly lower
endotoxic potential.[1][2][3]

Interleukin-6 (IL-6) Induction in

Human Mononuclear Cells

~10-fold less active

Demonstrates retained, albeit
reduced, pro-inflammatory

signaling capacity.[1][2][3]

Nitric Oxide (NO) Induction in

Murine Macrophages

Equally active

Shows potent activation of
certain innate immune

responses.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of

lipid A analogues like OM-174.

General Synthesis of Lipid A Analogues

The synthesis of lipid A analogues is a complex multi-step process. While the specific protocol

for OM-163 or OM-174 is proprietary, a general approach involves the following key stages:

o Preparation of Monosaccharide Building Blocks: This involves the synthesis of appropriately

protected glucosamine derivatives that will form the disaccharide backbone.

o Glycosylation: The protected monosaccharide units are coupled to form the disaccharide

backbone.

o Acylation: Fatty acid chains of desired lengths are attached to the hydroxyl and amino

groups of the disaccharide. The number and position of these acyl chains are critical for the

final biological activity.

o Phosphorylation: Phosphate groups are added to the 1 and 4' positions of the disaccharide.

» Deprotection: All protecting groups are removed to yield the final lipid A analogue.
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 Purification: The final product is purified using chromatographic techniques such as silica gel
chromatography and high-performance liquid chromatography (HPLC).

Characterization of Physicochemical Properties

The following methods were employed to characterize OM-174:

o X-ray Diffraction: Used to determine the aggregate structure of the lipid A analogue in an
agueous environment. The observation of specific diffraction patterns allows for the
identification of structures like the micellar HI phase.[1]

o Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to study the
conformational behavior of different functional groups within the molecule, such as the
phosphate and ester groups. It provides insights into hydration and intermolecular
interactions.[2]

o Fluorescence Resonance Energy Transfer (FRET) Spectroscopy: Employed to measure the
rate of intercalation of the lipid A analogue into phospholipid membranes, mimicking the
interaction with a macrophage cell membrane. This can be done in the presence and
absence of lipopolysaccharide-binding protein (LBP) to understand its role in the process.[1]

Signaling Pathway and Mechanism of Action

OM-163 and its analogues exert their immunomodulatory effects by activating Toll-like
receptors, which are key components of the innate immune system. OM-174 has been shown
to be an agonist for both TLR2 and TLR4. The activation of TLR4 is the classical pathway for
lipid A.

TLR4 Signaling Pathway

Upon binding of a lipid A analogue to the MD-2 co-receptor, which is associated with TLR4, a
signaling cascade is initiated. This leads to the activation of transcription factors such as NF-kB
and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.
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Caption: TLR4 signaling pathway activated by OM-163/OM-174.
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Experimental Workflow for Assessing Immune
Activation

The following workflow outlines the steps to evaluate the immunomodulatory activity of a lipid A

analogue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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